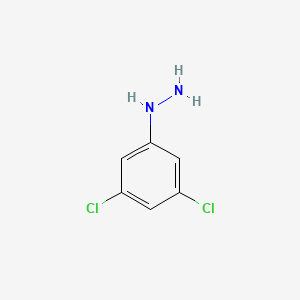

3,5-Dichlorophenylhydrazine

描述

Contextualization of Phenylhydrazine (B124118) Derivatives in Advanced Organic Synthesis

Phenylhydrazine and its derivatives are a cornerstone of synthetic organic chemistry, primarily due to their ability to participate in a variety of chemical transformations to form stable and diverse molecular architectures. researchgate.net These compounds are instrumental as precursors for synthesizing potentially therapeutic molecules and are widely used in the development of pharmaceuticals, agrochemicals, and specialty dyes. sigmaaldrich.com

The most renowned application of phenylhydrazines is the Fischer indole (B1671886) synthesis, a powerful acid-catalyzed reaction discovered by Hermann Emil Fischer in 1883 that produces the indole heterocyclic ring system from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgalfa-chemistry.comnih.gov This reaction remains one of the most important methods for constructing indoles, which are integral components of numerous natural products and pharmaceuticals. researchgate.net Beyond indole synthesis, phenylhydrazine derivatives are crucial in the synthesis of various other heterocyclic scaffolds, such as pyrazoles, pyrazinones, and pyridazinones. researchgate.net The versatility of these derivatives is further highlighted by their use in metal-free arylation reactions and other advanced synthetic methodologies, showcasing their broad utility in constructing complex molecules under mild conditions. researchgate.net

Historical Trajectory and Evolution of Research Pertaining to 3,5-Dichlorophenylhydrazine

The history of this compound is intrinsically linked to the broader history of its parent compound, phenylhydrazine. Phenylhydrazine was the first hydrazine (B178648) derivative to be characterized, first prepared by Hermann Emil Fischer in 1875 through the reduction of a phenyl diazonium salt. wikipedia.org This discovery was followed by his development of the Fischer indole synthesis in 1883, a reaction that solidified the importance of phenylhydrazines in organic chemistry. wikipedia.orgalfa-chemistry.com

While the precise date of the first synthesis of this compound is not prominently documented, its emergence is a result of the systematic exploration of halogenated organic compounds and the desire to create analogues of known reactive molecules with modified chemical properties. The introduction of chlorine atoms onto the phenyl ring significantly influences the electronic properties and reactivity of the hydrazine moiety, offering chemists a tool to fine-tune reaction outcomes and molecular properties. Research into halogenated phenylhydrazines has been driven by the need for precursors to synthesize targeted molecules with specific biological activities, where the halogen atoms can play a crucial role in binding interactions or in modifying the metabolic stability of the final compound.

Current Research Landscape and Underexplored Facets of this compound Chemistry

In the current research landscape, this compound is primarily utilized as a key intermediate or building block for the synthesis of complex organic molecules, especially those with potential pharmacological applications. thermofisher.com Its utility is demonstrated in the preparation of a variety of heterocyclic compounds.

Detailed Research Findings:

Synthesis of Anti-leukemic Agents: this compound hydrochloride serves as a crucial starting material for the synthesis of 2H-benzo[b] wikipedia.orgoxazin-3(4H)-one derivatives, which have been investigated as potential anti-leukemic agents. thermofisher.com

Preparation of Thiatriazoles: The compound has been used to prepare [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ⁶- sigmaaldrich.comalfa-chemistry.comwikipedia.orgthiatriazol-4-yl]dimethylamine, showcasing its role in creating sulfur-containing heterocyclic systems. sigmaaldrich.com

Formation of Pyrazole (B372694) Derivatives: Like other phenylhydrazines, the 3,5-dichloro derivative is a precursor for pyrazole synthesis. Pyrazole-containing compounds are of interest for various applications, including as modulators of the follicle-stimulating hormone receptor (FSHR) and in the development of new anthelmintic and antibacterial agents.

Despite these applications, there remain several underexplored facets of this compound chemistry. Its potential in materials science, for instance in the synthesis of novel polymers or organic dyes, is not extensively studied. Furthermore, while its role in the Fischer indole synthesis is established, the full scope of its utility in other named reactions or as a ligand in organometallic chemistry has yet to be fully realized. The development of novel, more sustainable synthetic routes utilizing this compound, perhaps through photocatalysis or other green chemistry approaches, also represents a promising area for future investigation.

Data Tables

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| CAS Number | 63352-99-8 |

| Molecular Formula | C₆H₇Cl₃N₂ |

| Molecular Weight | 213.49 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 208-210 °C (decomposes) |

| SMILES | Cl.NNc1cc(Cl)cc(Cl)c1 |

| InChI Key | BDXZOJVMTJOAPS-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comthermofisher.comscbt.comchemspider.comaobchem.com

Table 2: Selected Synthetic Applications of this compound

| Application Area | Target Compound Class | Potential Use |

| Medicinal Chemistry | 2H-benzo[b] wikipedia.orgoxazin-3(4H)-ones | Anti-leukemic agents |

| Heterocyclic Synthesis | 1,2,3,5-Thiatriazole derivatives | Chemical synthesis |

| Medicinal Chemistry | Pyrazole derivatives | FSHR modulators, anthelmintics, antibacterials |

This table summarizes key applications found in the cited literature. sigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3,5-dichlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOCIFROLPHOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344930 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39943-56-1 | |

| Record name | 3,5-Dichlorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dichlorophenylhydrazine

Preparative Routes for 3,5-Dichlorophenylhydrazine

The synthesis of this compound primarily involves the chemical modification of a precursor molecule, which is then subjected to specific reaction conditions to achieve the desired product with high yield and purity.

Precursor Synthesis and Reaction Pathway Analysis

The most common precursor for the synthesis of this compound is 3,5-dichloroaniline (B42879). A widely employed method for this conversion is the diazotization of 3,5-dichloroaniline followed by a reduction step. This classical approach involves treating the aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5°C) to form the corresponding diazonium salt. This intermediate is then immediately reduced using a reducing agent like stannous chloride or sodium sulfite (B76179) to yield the final this compound product.

Another documented pathway involves the reaction of 1,3,5-trichlorobenzene (B151690) with hydrazine (B178648) hydrate (B1144303). This method has been shown to proceed with high regioselectivity, providing the desired this compound in good yield. scribd.com

Furthermore, processes have been developed for the preparation of substituted anilines from their corresponding phenylhydrazines. For instance, this compound can be converted to 3,5-dichloroaniline through hydrogenolysis, often using a catalyst like Raney nickel. epo.orggoogle.com This reversible pathway highlights the chemical relationship between these two compounds.

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing reaction conditions is crucial for maximizing the yield and ensuring the high purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the molar ratios of reactants.

For instance, in the synthesis from 1,3,5-trichlorobenzene and hydrazine hydrate, it was found that using a larger excess of hydrazine hydrate (6 equivalents) at 200°C for 6 hours resulted in an 82% yield. scribd.com The reaction is typically carried out in a sealed vessel to maintain pressure and prevent the evaporation of volatile reactants. scribd.com

In the context of derivatization reactions, such as the synthesis of pyrazole (B372694) derivatives, the cyclization conditions can be optimized. One study found that conducting the cyclization in acidic conditions suppressed the formation of undesired regioisomers by protonating the hydrazine. nih.gov Recrystallization from appropriate solvents, such as ethanol (B145695)/water mixtures, is a common method to enhance the purity of the final product, often achieving purities of 95% or higher. sigmaaldrich.com

Derivatization Strategies Utilizing this compound

This compound is a versatile building block for the synthesis of a wide array of derivatives, most notably hydrazones, which are themselves important intermediates for various heterocyclic systems.

Synthesis of Hydrazone Derivatives from this compound

Hydrazones are readily synthesized through the condensation reaction of this compound with carbonyl compounds.

The formation of hydrazones from this compound and various aldehydes and ketones is a well-established synthetic transformation. youtube.com This reaction typically involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. chemtube3d.com

The reaction is often carried out in a suitable solvent, such as ethanol, and may be catalyzed by the addition of an acid, like acetic acid or hydrochloric acid. tandfonline.com For example, the reaction of this compound hydrochloride with various benzaldehyde (B42025) derivatives at reflux in ethanol for 12 hours has been reported to produce the corresponding hydrazones in good yields. tandfonline.com Similarly, the reaction with ethyl pyruvate (B1213749) in ethanol leads to the formation of the corresponding hydrazone, which can then be used in further reactions like the Fischer indole (B1671886) synthesis. core.ac.uk

The general procedure for these condensation reactions often involves mixing the this compound (or its hydrochloride salt) with the aldehyde or ketone in a solvent and heating the mixture to reflux. tandfonline.comresearchgate.net The resulting hydrazone can then be purified by recrystallization. tandfonline.com

Table 1: Examples of Hydrazone Synthesis from this compound

| Aldehyde/Ketone | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 2-Nitrobenzaldehyde | This compound hydrochloride | Ethanol | Reflux | (E)-1-(3,5-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine | 69% | tandfonline.com |

| Benzaldehyde | This compound hydrochloride | Ethanol | Reflux | (E)-1-benzylidene-2-(3,5-dichlorophenyl)hydrazine | 71% | tandfonline.com |

| Ethyl pyruvate | This compound | Ethanol | - | Ethyl 2-((2-(3,5-dichlorophenyl)hydrazinylidene)propanoate | - | core.ac.uk |

The formation of hydrazones from unsymmetrical ketones or certain aldehydes can result in the formation of stereoisomers, specifically geometric isomers (E/Z isomers) around the C=N double bond. The stereochemistry of the resulting hydrazone is an important consideration, as different isomers can exhibit different chemical and biological properties.

In many reported syntheses, the formation of a mixture of E/Z isomers is possible. chemtube3d.comcore.ac.uk However, often one isomer is thermodynamically more stable and is formed preferentially. The (E)-isomer is frequently the major product due to reduced steric hindrance. amazonaws.com The specific reaction conditions, including solvent and temperature, can influence the ratio of the isomers formed. Characterization techniques such as 1D NOE (Nuclear Overhauser Effect) analysis in NMR spectroscopy can be employed to definitively determine the stereochemistry of the hydrazone. nih.gov

Cyclization Reactions Involving this compound

This compound serves as a key building block in the synthesis of various heterocyclic compounds through cyclization reactions. Its bifunctional nature, possessing both nucleophilic nitrogen atoms and an aromatic ring that can be activated or deactivated by the chlorine substituents, allows for a diverse range of chemical transformations.

Formation of N-(3,5-Dichlorophenyl)pyrazolines

A significant application of this compound is in the synthesis of N-(3,5-dichlorophenyl)pyrazoline derivatives. researchgate.netnih.gov These compounds are typically formed through the cyclocondensation reaction of this compound with α,β-unsaturated carbonyl compounds, commonly known as chalcones. researchgate.netnih.govresearchgate.net

The general synthetic route involves two main steps. First, chalcone (B49325) precursors are synthesized via a Claisen-Schmidt condensation reaction between an appropriate ketone and an aromatic aldehyde. nih.govrsc.org Subsequently, these chalcones are reacted with this compound hydrochloride, usually under reflux in a solvent like ethanol, to yield the corresponding N-(3,5-dichlorophenyl)pyrazolines. researchgate.netnih.govmdpi.com The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to form the stable five-membered pyrazoline ring. koyauniversity.org The use of microwave irradiation has also been reported to facilitate these cyclocondensation reactions. acs.org

The structure of the resulting pyrazolines can be confirmed using various spectroscopic techniques. For instance, in the ¹H-NMR spectrum, the protons on the pyrazoline ring typically exhibit a characteristic AMX coupling system. mdpi.com

Table 1: Synthesis of N-(3,5-Dichlorophenyl)pyrazolines from Chalcones

| Chalcone Precursor | Reaction Conditions | Resulting Pyrazoline Derivative | Reference |

|---|---|---|---|

| Triazin-chalcones | This compound hydrochloride, ethanol, reflux, 12 h | Triazin-N-(3,5-dichlorophenyl)pyrazolines | researchgate.netnih.gov |

| [(4,6-bis((2-Hydroxyethyl)amino)-1,3,5-triazin-2-yl)amine]chalcones | 3,5-dichlorophenyl hydrazine, ethanol, reflux, 2 h | N-3,5-dichlorophenylpyrazolines | mdpi.com |

Synthesis of 2H-benzo[b]Current time information in Bangalore, IN.nih.govoxazin-3(4H)-one Derivatives

This compound hydrochloride is also utilized as a building block in the synthesis of more complex heterocyclic systems, such as 2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazin-3(4H)-one derivatives. thermofisher.krthermofisher.comthermofisher.com While the direct reaction pathway involving this compound is not extensively detailed in the provided search results, its role as a precursor suggests its incorporation into the final benzoxazinone (B8607429) structure. The synthesis of these derivatives often involves multi-step processes including condensation, reduction, O-alkylation, and Smiles rearrangement. nih.govijsr.netsigmaaldrich.com For example, one synthetic route involves the reaction of 2-chloro-N-(2-hydroxyphenyl) acetamide (B32628) as an intermediate. ijsr.net

Cyclization Towards 1,3,4-Thiadiazoles

The versatility of this compound extends to the formation of 1,3,4-thiadiazole (B1197879) rings. d-nb.infonih.gov The synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives often involves the cyclization of acylhydrazines, dithiocarbazates, or thiosemicarbazides. sbq.org.br While the direct use of this compound is not explicitly detailed in the search results for this specific cyclization, its hydrazinyl moiety is a key functional group for forming the thiadiazole core. The general principle involves reacting a hydrazine derivative with a source of carbon and sulfur, such as isothiocyanates or carbon disulfide, often followed by cyclization. sbq.org.brekb.eg The resulting 1,3,4-thiadiazole ring is aromatic and possesses a mesoionic character, which allows it to cross cellular membranes. nih.gov

General Principles of Heterocyclic Ring System Formation

The formation of heterocyclic rings involving this compound is governed by fundamental principles of organic chemistry. The hydrazine moiety (-NHNH2) contains two nitrogen atoms with lone pairs of electrons, making it a potent nucleophile.

Nucleophilic Attack: The terminal nitrogen (NH2) is generally the more nucleophilic and initiates the reaction by attacking an electrophilic center, such as the carbonyl carbon of a ketone or aldehyde, or the β-carbon of an α,β-unsaturated system. koyauniversity.org

Condensation and Cyclization: The initial addition is often followed by a condensation reaction, eliminating a small molecule like water to form an intermediate such as a hydrazone. askpharmacy.net This intermediate then undergoes an intramolecular nucleophilic attack to form the heterocyclic ring.

Aromaticity as a Driving Force: In many cases, the final step of the reaction sequence is an aromatization, which provides a thermodynamic driving force for the reaction. This is evident in the formation of aromatic heterocycles like pyrazoles and 1,3,4-thiadiazoles. msu.eduuomus.edu.iq The stability of the resulting aromatic ring is a key factor in the success of these synthetic methods.

The two chlorine atoms on the phenyl ring of this compound are electron-withdrawing groups. These substituents can influence the reactivity of the hydrazine moiety and the stability of reaction intermediates, although the specific effects are not detailed in the provided search results.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

For the formation of pyrazolines from chalcones, the proposed mechanism involves the initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone (Michael addition) or on the carbonyl carbon. koyauniversity.org This is followed by an intramolecular cyclization and dehydration to form the pyrazoline ring. researchgate.net The reaction kinetics of pyrazoline formation from chalcones and thiosemicarbazide (B42300) (a related hydrazine derivative) have been studied, showing a first-order reaction. koyauniversity.org

The Fischer indole synthesis, a classic reaction involving phenylhydrazines, proceeds through a complex mechanism involving tautomerism, a nih.govnih.gov-sigmatropic rearrangement, nucleophilic addition, and elimination. askpharmacy.netmsu.edu Although not directly applied to this compound in the search results, this mechanism highlights the potential for complex rearrangements in reactions involving this compound.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. researchgate.net These studies can help to determine reaction pathways, transition state structures, and the influence of substituents on reactivity and regioselectivity. For example, computational analysis has been used to rationalize the regioselectivity observed in SNAr reactions of dichloropyrazines. researchgate.net Such mechanistic insights are valuable for the rational design of synthetic routes to new heterocyclic compounds derived from this compound.

Applications of 3,5 Dichlorophenylhydrazine in Organic Synthesis

Building Block Utility in Pharmaceutical Synthesis

3,5-Dichlorophenylhydrazine serves as a critical starting material or intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its ability to undergo cyclocondensation reactions is particularly valuable in creating scaffolds for drug discovery.

Research has demonstrated its use in synthesizing pyrazole (B372694) and pyrazoline derivatives, which are known to form the core of many biologically active compounds. For instance, this compound hydrochloride is reacted with chalcones in a cyclocondensation reaction to produce N-(3,5-dichlorophenyl)pyrazolines. nih.gov These compounds have been investigated for their potential anticancer activities against various cancer cell lines. nih.govresearchgate.net The synthesis involves the initial formation of chalcones, which are then treated with this compound under reflux conditions in ethanol (B145695) to yield the target pyrazoline structures. nih.gov

In another application, the compound is a key precursor for trifluoromethyl-substituted pyrazole derivatives. bibliomed.org The synthesis involves reacting (3,5-dichlorophenyl)hydrazine with an ethoxymethylene malonate derivative in ethanol, leading to a condensation-cyclization reaction that forms the pyrazole ring. bibliomed.org The resulting ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be further modified to create a library of carboxamide derivatives for biological screening. bibliomed.org Pyrazole moieties are recognized for their significant role in medicinal chemistry. bibliomed.org

Furthermore, (3,5-Dichlorophenyl)hydrazine Hydrochloride has been identified as a building block for the synthesis of 2H-benzo[b] Current time information in Bangalore, IN.lookchem.comoxazin-3(4H)-one derivatives, which have been explored for their potential as anti-leukemic agents. thermofisher.comthermofisher.com

| Precursor Compound | Reaction Type | Synthesized Scaffold/Derivative | Potential Pharmaceutical Application |

| This compound hydrochloride | Cyclocondensation with chalcones | N-(3,5-dichlorophenyl)pyrazolines | Anticancer nih.govresearchgate.net |

| (3,5-dichlorophenyl)hydrazine | Condensation/Cyclization | 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole derivatives | General Pharmaceutical bibliomed.org |

| (3,5-Dichlorophenyl)hydrazine Hydrochloride | Multi-step synthesis | 2H-benzo[b] Current time information in Bangalore, IN.lookchem.comoxazin-3(4H)-one derivatives | Anti-leukemic thermofisher.comthermofisher.com |

Precursor for Agrochemical Development

The utility of this compound extends to the agrochemical sector, where it functions as a precursor for developing new pesticides. google.com The structural motifs derived from this compound, particularly heterocyclic systems like pyrazoles, are known to exhibit biological activity relevant to agriculture. bibliomed.org

A key application lies in its role as a synthetically valuable intermediate for pesticidal compounds. google.com A patented process highlights the preparation of this compound from 1,3,5-trichlorobenzene (B151690) and hydrazine (B178648) hydrate (B1144303), specifically noting its importance for creating agricultural fungicides. google.com The high regioselectivity of this synthesis process makes it an efficient method for producing this crucial intermediate. google.com The resulting substituted aniline (B41778) derivatives, obtained via hydrogenolysis of the phenylhydrazine (B124118), can be further converted into active fungicidal agents. google.com

The synthesis of pyrazole compounds containing trifluoromethyl groups from this compound also has implications for agrochemical development, as these structures are known to be important in this field. bibliomed.org Hydrazine derivatives, in general, are recognized for their role in the synthesis of agrochemicals. solubilityofthings.comontosight.aicymitquimica.com

| Starting Material | Target Intermediate/Product | Application Area |

| 1,3,5-Trichlorobenzene | This compound | Intermediate for agricultural fungicides google.com |

| (3,5-dichlorophenyl)hydrazine | Trifluoromethyl-containing pyrazole compounds | General Agrochemicals bibliomed.org |

Intermediate in Material Science and Dye Chemistry

This compound and its isomers serve as intermediates in the synthesis of dyes and have potential applications in material science. solubilityofthings.comguidechem.com Hydrazine derivatives are known for their utility in producing various colorants. lookchem.com

While specific examples for the 3,5-isomer are less detailed in the provided search results, related dichlorophenylhydrazine isomers are used in the preparation of azo dyes. lookchem.com For example, research on the synthesis of (E)-1-(2,6-dichlorophenyl)-2-(3-nitrobenzylidene)hydrazine, a new azo dye, illustrates the general pathway where a dichlorophenylhydrazine is reacted with an aldehyde to form the dye molecule. iucr.orgnih.gov

Furthermore, derivatives of this compound, such as 1,3,5-triazines, have applications beyond dyes, extending into the realm of functional materials. researchgate.net These triazine-based structures can be designed to form hydrogen-bonded organic frameworks (HOFs), which are a class of porous materials with various potential uses. researchgate.net

Versatility of this compound in Industrial Chemical Processes

The importance of this compound is evident in its role within various industrial chemical processes. xinchem.com Its status as a valuable intermediate is underscored by manufacturing processes developed specifically for its synthesis, such as the reaction of 1,3,5-trichlorobenzene with hydrazine hydrate under heat in a pyridine (B92270) solvent. google.com This process is noted for its high yield and selectivity, making it efficient for industrial-scale production. google.com

The compound's inclusion in various international chemical inventories, such as the European Inventory of Existing Commercial Chemical Substances (EINECS), confirms its commercial and industrial relevance. cymitquimica.comchemspider.com Its hydrochloride salt is a commonly traded chemical product, appearing as a white to cream-colored powder. lookchem.comthermofisher.com This indicates its established use as a reagent and building block in the broader chemical industry. lookchem.com

Biological and Pharmacological Investigations of 3,5 Dichlorophenylhydrazine and Its Derivatives

In Vitro Biological Activities of 3,5-Dichlorophenylhydrazine Derivatives

Hydrazine (B178648) derivatives are a class of compounds recognized for their wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. mdpi.com This section explores the in vitro biological activities of derivatives of this compound, focusing on their performance in several key areas of pharmacological interest.

Anticancer Activity Profiling.mdpi.comnih.govscbt.comelsevierpure.comnih.gov

Derivatives of this compound have been the subject of research to assess their potential as anticancer agents. These investigations have looked into their ability to inhibit the growth of cancer cells and the underlying mechanisms of their action.

Inhibition of Cellular Proliferation

The antiproliferative effects of this compound derivatives have been evaluated against various human cancer cell lines. A notable example is the compound 1,3-bis(3,5-dichlorophenyl)urea, also known as COH-SR4, which has demonstrated significant anticancer activity. nih.gov Studies have shown that COH-SR4 can decrease the survival and inhibit the clonogenic potential of melanoma cells in vitro. nih.gov

Other studies on related heterocyclic compounds, such as 1,3,5-triazine (B166579) derivatives, have also shown inhibitory activity against enzymes crucial for cell proliferation, like phosphatidylinositol 3-kinases (PI3K). nih.gov For instance, the melamine (B1676169) derivative ZSTK474 has been reported to exhibit strong antitumor activity by inhibiting PI3K. nih.gov Similarly, dihydrotriazine derivatives have shown potent antiproliferative activities against human cancer cell lines including SGC-7901, HepG-2, and MCF-7. nih.gov

Table 1: Anticancer Activity of Selected Dichlorophenyl and Related Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma | Decreased survival and inhibited clonogenic potential | nih.gov |

| ZSTK474 (Melamine derivative) | Human cancer cells | Reduces tumor cell growth via PI3K inhibition | nih.gov |

| Dihydrotriazine derivative 10e | HepG-2 (Hepatocellular carcinoma) | IC₅₀ = 2.12 µM | nih.gov |

| 5-(3-indolyl)-1,3,4-thiadiazole 5m | PaCa2 (Pancreatic cancer) | IC₅₀ = 1.5 µM | elsevierpure.com |

| 3-cyclopentyl-5-glutamine-THTT (5a) | Cancer cells | IC₅₀ = 8.98 µM | nih.gov |

Modulation of Human Thymidylate Synthase Enzyme Activity.nih.gov

While direct modulation of human thymidylate synthase by this compound derivatives is not extensively detailed in the provided context, the broader family of folate-requiring enzymes, which includes thymidylate synthase, is a known target for cancer chemotherapy. nih.gov Thymidylate synthase is crucial for the synthesis of thymidine, a necessary component of DNA. Its inhibition can lead to the disruption of DNA replication and repair, ultimately causing cell death. Some anticancer drugs function by targeting this enzyme. nih.gov

Research on related compounds provides insights into potential mechanisms. For example, the dichlorophenyl urea (B33335) compound COH-SR4 has been shown to inhibit Glutathione S-transferase (GST) activity in melanoma cells. nih.gov GSTs are involved in detoxification and can contribute to drug resistance. nih.gov By inhibiting GST, compounds like COH-SR4 may enhance the efficacy of cancer treatments. nih.gov

Mechanisms of Apoptosis Induction by this compound Derivatives

Apoptosis, or programmed cell death, is a critical process for normal development and tissue homeostasis, and its deregulation is a hallmark of cancer. researchgate.net Several derivatives of this compound have been shown to induce apoptosis in cancer cells.

The compound COH-SR4, a 1,3-bis(3,5-dichlorophenyl)urea, has been observed to induce apoptosis in melanoma cells. nih.gov Further investigation into the tumors of mice treated with COH-SR4 revealed an increase in PARP cleavage and the pro-apoptotic protein Bim, alongside a decrease in the anti-apoptotic protein pAkt. nih.gov

Other related compounds have also demonstrated apoptosis-inducing capabilities. Dihydrotriazine derivatives, for example, have been found to increase levels of reactive oxygen species (ROS), leading to apoptosis in HepG-2 cells. nih.gov This was accompanied by an enhanced expression of cleaved PARP, cleaved caspase-3, and cleaved caspase-9. nih.gov Similarly, pyrazolo[3,4-d]pyridazine derivatives have been shown to induce apoptosis in lung cancer cells by disrupting the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. researchgate.net

Antimicrobial Efficacy (Antibacterial and Antifungal Properties).mdpi.comresearchgate.net

Hydrazine derivatives are known to possess both antibacterial and antifungal properties. mdpi.com This has led to investigations into the antimicrobial potential of various derivatives. For instance, novel dihydropyrimidine (B8664642) derivatives have been evaluated for their activity against common pathogenic bacteria, with some showing significant effects against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

In the context of antifungal activity, many dihydropyrimidine derivatives have demonstrated remarkable efficacy, with some exhibiting a minimum inhibitory concentration (MIC) of 32 μg/ml against both Aspergillus niger and Candida albicans. nih.gov Studies on pyridazine (B1198779) derivatives have also shown that certain isomers and saturated compounds have stronger activity against specific microbes like Pseudomonas aeruginosa and Candida albicans. nih.gov

Table 2: Antimicrobial Activity of Selected Heterocyclic Derivatives

| Compound Class | Microorganism | Activity | Reference |

|---|---|---|---|

| Dihydropyrimidine derivatives | E. coli, P. aeruginosa, S. aureus | Significant activity (MIC = 32, 64 μg/ml) | nih.gov |

| Dihydropyrimidine derivatives | Aspergillus niger, Candida albicans | Remarkable activity (MIC = 32 μg/ml) | nih.gov |

| Saturated Pyrrolopyridazine derivatives | Pseudomonas aeruginosa, Candida albicans | Stronger activity than aromatic derivatives | nih.gov |

| Hexahydro-1,3,5-triazine derivatives | Gram-positive and Gram-negative bacteria | Mild antimicrobial effects | ugm.ac.id |

Antioxidant Potency and Associated Mechanisms.researchgate.net

Antioxidants are crucial for protecting the body against damage from free radicals and reactive oxygen species (ROS), which are implicated in a variety of diseases. nih.gov Several derivatives of hydrazine have been synthesized and evaluated for their antioxidant properties. mdpi.com

One study on a hydrazone derivative, compound 2, demonstrated excellent antioxidant activity in both ABTS and DPPH assays, with IC₅₀ values of 4.30 ± 0.21 µM and 81.06 ± 0.72 µM, respectively. mdpi.com This activity was found to be superior to the standard antioxidant ascorbic acid in the ABTS assay and comparable to quercetin. mdpi.com The antioxidant mechanism is attributed to the generation of a resonance-stabilized phenoxide radical. mdpi.com

Other classes of compounds, such as those derived from 3,4,5-trihydroxyphenylacetic acid, have also shown potent radical scavenging activities, often more powerful than vitamin C. nih.gov The antioxidant activity of these compounds is often linked to the number of phenolic hydroxyl groups. nih.govnih.gov

Table 3: Antioxidant Activity of a Hydrazone Derivative

| Assay | Compound 2 IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) | Quercetin IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| ABTS | 4.30 ± 0.21 | 13.2 ± 0.45 | 3.57 ± 0.54 | mdpi.com |

| DPPH | 81.06 ± 0.72 | Not specified | Not specified | mdpi.com |

Anti-inflammatory Effects

Derivatives of this compound have been explored for their potential as anti-inflammatory agents. Research has demonstrated that incorporating the this compound moiety into various heterocyclic structures can yield compounds with significant anti-inflammatory activity.

For instance, a series of quinoline (B57606) hybrid heterocycles were synthesized through reactions involving this compound. thesciencein.org Certain compounds within this series demonstrated noteworthy anti-inflammatory properties. thesciencein.org The synthesis of novel pyrazole-thiazolidinones has also been reported as a strategy for developing potent anti-inflammatory and analgesic agents. acs.org Similarly, studies on phenylhydrazine-substituted benzimidazole (B57391) derivatives have shown that these compounds possess in-vitro anti-inflammatory activity. ijpsr.com In one study, the anti-inflammatory potential of spirotriazolotriazine derivatives was evaluated using techniques such as the inhibition of red blood cell hemolysis, with several compounds showing significant efficacy. researchgate.net The rationale behind this line of inquiry is that the combination of the pharmacologically active quinoline nucleus with other heterocyclic systems like pyrazoles, derived from precursors such as this compound, can lead to new therapeutic agents. thesciencein.org

Neuropharmacological Investigations: GABAergic Properties

The neuropharmacological profile of this compound has been a subject of interest, particularly concerning its interaction with the GABAergic system. The gamma-aminobutyric acid (GABA) system, specifically the GABA-A receptor, is a major inhibitory neurotransmitter system in the central nervous system and a key target for anxiolytic and sedative-hypnotic drugs. scispace.comresearchgate.net

In-silico studies have identified this compound as a bioactive compound with potential GABAergic functions. scispace.comresearchgate.netiitkgp.ac.in This compound was identified in methanol (B129727) leaf extracts of Combretum micranthum, a plant used in traditional West African medicine for conditions like sleep problems. scispace.com To investigate its mechanism of action, molecular docking analyses were performed to predict the binding interactions between this compound and the GABA-A receptor. scispace.comresearchgate.netresearchgate.net

These computational studies compared the binding affinity of this compound to that of diazepam, a well-known benzodiazepine (B76468) that acts on the GABA-A receptor. scispace.comresearchgate.net The results showed that this compound exhibits a strong and effective interaction with the GABA-A receptor, with a binding energy that is close to that of diazepam. researchgate.net This suggests that this compound may exert its effects by modulating the GABA-A receptor, potentially through binding to the benzodiazepine site. scispace.comresearchgate.netresearchgate.net The findings from these in-silico analyses indicate that this compound could be a valuable lead compound for the development of new therapeutics for managing mental disorders related to the GABAergic system. researchgate.net

| Compound | Docking Program | Binding Energy (kcal/mol) |

|---|---|---|

| This compound | PatchDock | -193.85 |

| AutoDock Vina | -5.6 | |

| Diazepam (Standard) | PatchDock | -200.68 |

| AutoDock Vina | -6.1 |

Structure-Activity Relationship (SAR) Studies

Influence of Halogenation and Substituent Patterns on Biological Efficacy

The biological activity of phenylhydrazine (B124118) derivatives is significantly influenced by the presence, position, and nature of substituents on the phenyl ring, with halogenation playing a particularly critical role. Structure-activity relationship (SAR) studies reveal that the inclusion of halogen atoms like chlorine and fluorine can enhance the biological efficacy of these compounds. nih.gov

For example, in a series of 1,3,5-triazine-based 2-pyrazoline (B94618) derivatives synthesized from precursors including this compound, it was observed that the presence of halogen atoms generally increased the anticancer activity. nih.gov This highlights the positive contribution of halogenation to the pharmacological profile. The specific pattern of substitution is also crucial. The 3,5-dichloro substitution pattern on the phenylhydrazine moiety is a common feature in the design of various biologically active molecules, including anticancer and anti-inflammatory agents. thesciencein.orgnih.gov

Broader studies on halogenated aromatic hydrocarbons suggest that factors such as the number and position of halogens determine the molecule's net polarizability, which in turn affects binding affinity to biological receptors. nih.gov While planarity of the molecule can facilitate this binding, it is not an absolute requirement. nih.gov In the context of anti-inflammatory quinoline hybrids, the introduction of a bromo group was found to enhance activity by increasing the molecule's lipophilicity. thesciencein.org These findings underscore the principle that strategic halogenation and substituent placement are key tools for optimizing the therapeutic potential of this compound derivatives.

Correlation Between Molecular Structure and Pharmacological Spectrum

The molecular architecture of derivatives based on this compound is a key determinant of their pharmacological spectrum. By modifying the core structure and introducing different functional groups, researchers can steer the biological activity towards various therapeutic targets, including cancer, inflammation, and microbial infections. thesciencein.orgacs.orgmdpi.com

Hydrazones, a class of compounds readily synthesized from hydrazines, are recognized for their broad range of pharmacological activities, which include antitumoral, antimicrobial, and anticonvulsant effects. nih.gov The –NH-N=CH– linkage is a critical pharmacophore in these molecules. nih.gov

The versatility of the this compound scaffold is evident in the diverse activities of its derivatives:

Anticancer Activity: Cyclocondensation of chalcones with this compound has yielded 1,3,5-triazine-containing pyrazoline derivatives with potent in vitro anticancer activity against a wide range of human tumor cell lines. researchgate.netnih.govresearchgate.net

Anti-inflammatory Activity: The reaction of this compound with chalcones has also been used to create quinoline-based pyrazoline structures exhibiting anti-inflammatory properties. thesciencein.org

Antimicrobial Activity: Phenylhydrazone derivatives have been synthesized and shown to possess antibacterial and antifungal activities, addressing the need for new agents to combat resistant pathogens. mdpi.com

This demonstrates a clear correlation between the specific heterocyclic system fused with or attached to the this compound core and the resulting pharmacological profile. The ability to generate a wide array of derivatives, such as pyrazolines, triazines, and benzimidazoles, allows for the fine-tuning of biological activity, making this compound a valuable starting material in medicinal chemistry. thesciencein.orgijpsr.comnih.gov

| Derivative Class | Core Synthetic Reaction | Observed Biological Activity | Reference |

|---|---|---|---|

| Triazine-Pyrazolines | Cyclocondensation with chalcones | Anticancer | nih.gov |

| Quinoline-Pyrazolines | Reaction with quinoline-based chalcones | Anti-inflammatory | thesciencein.org |

| Benzimidazole Hybrids | Halide replacement with 2-chloromethyl benzimidazole | Anti-inflammatory, Antimicrobial | ijpsr.com |

| Indole (B1671886) Derivatives | Reaction with ethyl pyruvate (B1213749) followed by cyclization | SGLT Inhibition (Antidiabetic) | google.com |

Mechanistic Elucidation of Biological Actions

Enzyme Kinetic Studies with Hydrazine-Sensitive Enzymes

The mechanism of action for many biologically active compounds derived from this compound involves interaction with and inhibition of specific enzymes. Enzyme kinetic studies are crucial for elucidating these mechanisms, providing insights into parameters like inhibition constants (Ki) and the type of inhibition.

Derivatives of hydrazines and hydrazones have been shown to inhibit various enzymes. For example, a study on hydrazide-hydrazones demonstrated their ability to inhibit laccase, a copper-containing oxidase enzyme. mdpi.com Kinetic analysis revealed that these compounds could act as competitive, non-competitive, or uncompetitive inhibitors, with their efficacy and mechanism depending on their specific molecular structure. mdpi.com The structure-activity relationship analysis indicated that certain structural features were pivotal for stabilizing the molecule within the enzyme's active site. mdpi.com

In the context of cancer therapy, derivatives of this compound have been evaluated as enzyme inhibitors. For example, novel benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives have been assessed as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, including wild-type (EGFRWT) and mutant (EGFRT790M) forms. acs.org Such studies involve determining the concentration required to inhibit enzyme activity by 50% (IC50) and can explore detailed kinetic parameters like Km and kcat to understand the nature of the inhibition. acs.org

Molecular Target Identification and Validation

The specific molecular targets of this compound and its derivatives have been a subject of scientific investigation, leading to the identification of key enzymes and signaling proteins involved in various disease pathologies, particularly in cancer. Research has primarily focused on derivatives of this compound, which serve as crucial building blocks for more complex heterocyclic structures with demonstrated biological activity.

Initial indications of the biological potential of this compound came from its use as a precursor in the synthesis of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, which have shown promise as anti-leukemic agents. This has spurred further research to elucidate the precise molecular mechanisms and identify the direct protein targets of these compounds.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

A significant breakthrough in understanding the molecular basis of the anti-cancer activity of this compound derivatives has been the identification of Cyclin-Dependent Kinase 9 (CDK9) as a primary molecular target. nih.gov CDK9 is a key transcriptional regulator, and its inhibition can lead to the downregulation of anti-apoptotic proteins, such as Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells. nih.gov

A series of novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one derivatives, synthesized using this compound, have been identified as potent and selective CDK9 inhibitors. nih.gov One particular compound, designated as 32k , emerged as a highly selective CDK9 inhibitor with properties suitable for further development. nih.gov Short-term treatment of the MV4-11 human leukemia cell line with compound 32k resulted in a dose-dependent decrease in the phosphorylation of the C-terminal domain of RNA polymerase II (p-Ser2-RNAPII), a direct substrate of CDK9, as well as a reduction in the levels of Mcl-1 and c-Myc. nih.gov This confirmed the on-target effect of the compound and its potential for treating hematologic malignancies. nih.gov

Another study on pyrazolo[3,4-b]pyridine derivatives, which can be synthesized from phenylhydrazine precursors, also highlighted CDK9 as a viable target. researchgate.net For instance, compounds 9a and 14g from this class exhibited inhibitory activity against CDK2 and CDK9. researchgate.net

Table 1: Inhibitory Activity of this compound Derivatives and Related Compounds against CDK9

| Compound | Target | IC50 (nM) | Cell Line (for cellular effects) | Observed Effects | Reference |

|---|---|---|---|---|---|

| 32k | CDK9 | Selective inhibitor (specific IC50 not provided in abstract) | MV4-11 (Human leukemia) | Dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc; induction of apoptosis. | nih.gov |

| 9a | CDK9 | 262 | HeLa, MCF7, HCT-116 | Anticancer activity. | researchgate.net |

| 14g | CDK9 | - | HeLa, MCF7, HCT-116 | Cytotoxic activity. | researchgate.net |

| CDKI-73 | CDK9 | 4 | - | Potent CDK9 inhibitor. | nih.gov |

| AZD4573 | CDK9 | < 4 | Hematological cancer cell lines | Activation of caspase 3/7 and cell apoptosis. | nih.gov |

| NVP-2 | CDK9 | < 0.514 | MOLT4 (Leukemia) | Anti-proliferative effects. | nih.gov |

PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another critical axis in cancer cell growth and survival that has been identified as a target for derivatives of this compound. A class of molecules based on the 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold were designed and synthesized to target this pathway. nih.gov

One standout compound, 8d-1 , was identified as a potent pan-class I PI3K/mTOR dual inhibitor. nih.gov It exhibited a remarkable IC50 value of 0.63 nM against PI3Kα. nih.gov Further kinase profiling revealed that 8d-1 was highly selective, showing no significant off-target interactions. nih.gov The inhibition of the PI3K/mTOR pathway by these compounds represents a key mechanism for their anti-cancer effects. nih.govnih.gov

Table 2: Inhibitory Activity of 4-phenyl-2H-benzo[b] nih.govnih.govoxazin-3(4H)-one Derivatives against PI3K/mTOR

| Compound | Target | IC50 (nM) | Key Findings | Reference |

|---|---|---|---|---|

| 8d-1 | PI3Kα | 0.63 | Potent and selective pan-class I PI3K/mTOR inhibitor; orally available with favorable pharmacokinetics. | nih.gov |

| Dactolisib (NVP-BEZ235) | PI3K/mTOR | - | Widely studied dual inhibitor. | nih.gov |

| Omipalisib (GSK2126458) | PI3Kα | 0.04 | Potent PI3Kα inhibitor. | nih.gov |

Other Potential Molecular Targets

While CDK9 and PI3K/mTOR have been validated as key targets for complex derivatives of this compound, the broader class of phenylhydrazines has been implicated in the inhibition of other enzymes.

Tyrosinase: Phenylhydrazine and its derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. kln.ac.lknih.gov The inhibition of this enzyme is of interest for treating hyperpigmentation disorders. nih.gov Studies on phenyl hydrazone derivatives have shown that they possess tyrosinase inhibitory activity. kln.ac.lk For instance, compounds with hydroxyl groups on the aryl aldehyde moiety demonstrated significant potency. kln.ac.lk

Heme Oxygenase (HO): Phenylhydrazine is known to be a potent inducer of heme oxygenase activity. nih.gov However, some derivatives have been explored as inhibitors. Heme oxygenase-1 (HO-1) is often upregulated in tumors, contributing to cancer progression and treatment resistance, making it a potential therapeutic target. nih.gov While direct inhibition by this compound itself is not well-documented, the interaction of the phenylhydrazine scaffold with this enzyme system suggests a potential area for further investigation.

Computational Chemistry and in Silico Modeling of 3,5 Dichlorophenylhydrazine

Molecular Docking Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting ligand-protein interactions and estimating the strength of their association.

Studies have utilized in silico molecular docking to investigate the interaction of 3,5-dichlorophenylhydrazine with the Gamma-aminobutyric acid type A (GABAA) receptor. scispace.comresearchgate.net The GABAA receptor, a chloride ion channel, is a major inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines like diazepam. researchgate.netajol.info Docking analyses using programs such as PatchDock and AutoDock Vina have been performed to model the binding of this compound to the GABAA receptor. scispace.comresearchgate.netajol.info These docking studies provide critical information regarding the orientation of the ligand within the binding pocket of the target protein. scispace.comajol.info The successful binding of the compound into the target protein's pocket suggests it could act as a potential modulator of the GABAA receptor. researchgate.net

A key output of molecular docking is the quantitative assessment of binding affinity, often expressed as a binding energy score (in kcal/mol). researchgate.net Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein. In a comparative in silico study, the binding affinity of this compound to the GABAA receptor was calculated and compared with that of diazepam, a known modulator of the receptor. researchgate.netajol.info

Using the PatchDock server, this compound showed a binding energy of -193.85 kcal/mol, which was comparable to diazepam's score of -200.68 kcal/mol. researchgate.netajol.info Further analysis with the AutoDock Vina program yielded a binding energy of -5.6 kcal/mol for this compound, while diazepam scored -6.1 kcal/mol. researchgate.netajol.info These results indicate that this compound has a strong binding affinity for the GABAA receptor, comparable to that of the standard drug diazepam. researchgate.net

Table 1: Comparative Binding Energies (kcal/mol) with GABAA Receptor

| Compound | PatchDock Binding Energy (kcal/mol) | AutoDock Vina Binding Energy (kcal/mol) |

|---|---|---|

| This compound | -193.85 researchgate.netajol.info | -5.6 researchgate.netajol.inforesearchgate.net |

| Diazepam (Standard) | -200.68 researchgate.netajol.info | -6.1 researchgate.netajol.info |

| Guanidine | -87.63 researchgate.netajol.info | -3.3 researchgate.netajol.info |

| Aminooxyacetic acid | -85.3 researchgate.netajol.info | -3.2 researchgate.netajol.info |

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its geometry, stability, and reactivity. Methods like Density Functional Theory (DFT) are commonly used for these analyses. kmu.edu.tr

Quantum chemical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its conformation. By optimizing the molecular geometry, these methods can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific studies detailing the full conformational analysis of this compound were not found in the search results, such calculations are standard practice in computational chemistry. rsc.org For example, quantum chemical calculations have been used to find the optimized structure and vibrational frequencies of complex molecules containing dichlorophenyl or hydrazone moieties, showing good agreement with experimental data from techniques like X-ray diffraction. kmu.edu.trresearchgate.net

Electronic structure theory can predict a molecule's chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. Furthermore, analyzing these frontier orbitals can help identify sites susceptible to electrophilic or nucleophilic attack. kmu.edu.tr For instance, in a study on hydrazone derivatives, the hydrazone moiety was identified as a promising scaffold based on computational design, implying its favorable reactivity characteristics for drug development. tandfonline.com Quantum calculations can also be used to identify nucleophilic sites on hydrazine (B178648) derivatives, such as the NH₂ group, which is crucial for planning synthetic reactions like the formation of pyrazolines from chalcones. rsc.org

In Silico Toxicity Prediction and ADME (Absorption, Distribution, Metabolism, Excretion) Properties of this compound

Computational, or in silico, methods provide a rapid and cost-effective means of predicting the toxicological and pharmacokinetic profiles of chemical compounds. These predictive models utilize a compound's structure to estimate its properties, offering valuable insights early in the research and development process. For this compound, various computational tools can be employed to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, as well as its potential toxicities.

Detailed Research Findings

Research involving the natural product analysis of Combretum micranthum has identified this compound as one of its bioactive constituents. researchgate.net In silico analysis was performed as part of this research to evaluate the compound's pharmacokinetic and drug-like properties. researchgate.net Tools such as the SwissADME web server are commonly used for this purpose, providing predictions for a wide range of physicochemical and ADME parameters. scispace.comexpasy.org

The predictions derived from such computational models are crucial for assessing the compound's potential as a drug candidate or identifying potential hazards. These models are built on large datasets of experimentally determined properties and utilize algorithms to find correlations between chemical structure and biological activity. nih.govscbdd.com

In Silico Toxicity Predictions

In silico toxicity models assess the likelihood of a compound causing various forms of toxicity, such as carcinogenicity, mutagenicity, or skin sensitization. These predictions are based on the identification of structural alerts (toxicophores) and statistical models (Quantitative Structure-Activity Relationships, or QSAR). mdpi.comeuropa.eueuropa.eu For this compound, the predicted toxicity profile indicates several areas of concern, consistent with hazard classifications for similar chemicals. sigmaaldrich.com

Table 1: Predicted Toxicological Endpoints for this compound

| Toxicity Endpoint | Predicted Risk/Activity | Confidence Level |

| Carcinogenicity | Probable | Medium |

| Mutagenicity (Ames Test) | Probable | High |

| Skin Sensitization | Potential Sensitizer | Medium |

| Hepatotoxicity | Probable | Medium |

| Oral Toxicity (LD₅₀) | Class IV: Harmful if swallowed (300-2000 mg/kg) | High |

This table is a representation of likely outputs from various toxicity prediction platforms based on the chemical structure.

Predicted ADME Properties

The ADME profile of a compound determines its bioavailability and persistence in the body. In silico tools predict these properties based on physicochemical characteristics like lipophilicity, solubility, and molecular size. cncb.ac.cnimsc.res.inresearchgate.net The predicted ADME properties for this compound suggest moderate oral bioavailability and significant metabolic activity.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Parameter | Predicted Value |

| Physicochemistry | Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.04 g/mol | |

| XlogP (Lipophilicity) | 2.4 uni.lu | |

| Water Solubility | Poorly soluble | |

| Absorption | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes | |

| Distribution | Volume of Distribution (VDss) | Moderate |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP1A2, CYP2C9 |

| Non-inhibitor of CYP2C19, CYP2D6, CYP3A4 |

This table synthesizes likely data from ADME prediction tools like SwissADME, based on the compound's structure and information from related studies. scispace.comexpasy.orgevotec.com

The predicted high gastrointestinal absorption suggests the molecule is readily absorbed from the gut. Its ability to permeate the blood-brain barrier indicates potential for central nervous system effects. The predicted inhibition of specific cytochrome P450 enzymes, such as CYP1A2 and CYP2C9, is a critical finding, as this could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes. bioivt.comnih.govbienta.net

Analytical Applications of 3,5 Dichlorophenylhydrazine

Use as a Derivatization Reagent for Analytical Detection Methods

Derivatization is a technique used in analytical chemistry to convert a compound of interest into a related substance with properties that are more suitable for a particular analytical method. 3,5-Dichlorophenylhydrazine is employed as a derivatization reagent, particularly for gas chromatographic analysis.

Formation of Derivatives for Gas Chromatographic Analysis with Electron Capture Detection (GC-ECD)

Gas chromatography with electron capture detection (GC-ECD) is a highly sensitive analytical technique used for detecting molecules that can capture electrons, such as those containing halogens. To make certain analytes detectable by GC-ECD, they are often reacted with a halogen-containing reagent, a process known as derivatization.

This compound (DCPH) has been investigated as a derivatization reagent for the analysis of 4-hydroxy-2-nonenal (HNE), a toxic product of lipid peroxidation and a biomarker for oxidative stress. researchgate.nettandfonline.comunimi.it The reaction between HNE and DCPH yields a single major product, HNE-3,5-dichlorophenylhydrazone. researchgate.nettandfonline.comunimi.it This derivatization is advantageous because it introduces two chlorine atoms into the HNE molecule, significantly enhancing its electron-capturing ability and thus its sensitivity in GC-ECD analysis. researchgate.nettandfonline.comunimi.it

The reaction of HNE with DCPH is considered superior to reactions with other reagents like 2,4,6-trichlorophenylhydrazine (B147635) (TCPH), which results in a mixture of products. researchgate.nettandfonline.comunimi.it The formation of a single, stable derivative with DCPH simplifies the analytical process and improves the reliability of quantification. tandfonline.comunimi.it The resulting HNE-DCPH derivative can be used as a standard for the quantitative analysis of HNE in various biological and food matrices. researchgate.nettandfonline.com

Table 1: Comparison of Derivatization Reagents for HNE Analysis

| Reagent | Product(s) | Suitability for GC-ECD |

| This compound (DCPH) | Single major product (HNE-3,5-dichlorophenylhydrazone) | Reagent of choice due to single product formation |

| 2,4,6-Trichlorophenylhydrazine (TCPH) | Mixture of products | Less suitable due to multiple reaction products |

Role as a Precursor for Fluorescent Probes and Diagnostic Agents

Beyond its direct use in derivatization for chromatography, this compound serves as a foundational molecule, or precursor, in the synthesis of more complex chemical structures with specific functionalities, such as fluorescent probes and potential diagnostic agents.

Hydrazine (B178648) derivatives are key components in the development of fluorescent probes for the detection of various analytes, including hydrazine itself, which is a toxic industrial chemical. nih.govnih.govrsc.org These probes are designed to exhibit a change in their fluorescent properties, such as turning on or shifting in wavelength, upon reacting with the target molecule. nih.govmdpi.comresearchgate.net While the direct use of this compound in a specific, commercially available fluorescent probe is not detailed in the provided results, its structural motif is relevant to the synthesis of hydrazone-based molecules. For instance, hydrazone derivatives of this compound have been synthesized and studied for their potential biological activities. nih.gov

Furthermore, this compound hydrochloride has been utilized as a building block for the synthesis of 2H-benzo[b] thermofisher.krresearchgate.netoxazin-3(4H)-one derivatives, which have been investigated for their potential as anti-leukemic agents. thermofisher.krthermofisher.com This highlights its role as a precursor in the development of compounds with potential diagnostic or therapeutic applications.

Future Perspectives and Emerging Research Directions in 3,5 Dichlorophenylhydrazine Chemistry

Discovery of Novel Derivatization Pathways and Molecular Scaffolds

The synthetic utility of 3,5-Dichlorophenylhydrazine is well-established, primarily in the construction of nitrogen-containing heterocycles. Future research will likely focus on expanding its reaction repertoire to forge unprecedented molecular architectures.

A significant pathway involves the use of this compound in cyclocondensation reactions. For instance, it reacts with chalcones, which can be synthesized from triazine ketones, to produce N-(3,5-dichlorophenyl)pyrazolines. researchgate.netrsc.orgnih.govmdpi.com This multi-step synthesis allows for the creation of complex, multi-scaffold molecules. Another established route is the reaction with carbonyl compounds to form hydrazones, such as (E)-1-benzylidene-2-(3,5-dichlorophenyl)hydrazine. tandfonline.com

Emerging pathways are aimed at creating more diverse heterocyclic systems. Research has shown its utility in preparing:

Thiourea derivatives , such as 2-(3,5-Dichlorophenyl)hydrazinecarbothioamide, which are recognized for a wide range of biological activities. ontosight.ai

Triazoledione structures , like 4-(3,5-Dichlorophenyl)-3H-1,2,4-triazole-3,5(4H)-dione, formed by reacting this compound with urea (B33335) or thiourea.

Thiatriazole derivatives , specifically [2-(3,5-dichlorophenyl)-1,1-dioxo-2,3-dihydro-1H-1λ⁶- researchgate.netrsc.orgnih.govontosight.aithiatriazol-4-yl]dimethylamine, showcasing its role in creating less common heterocyclic rings. sigmaaldrich.com

The exploration of novel catalysts, green reaction conditions (e.g., microwave-assisted synthesis), and one-pot multi-component reactions will be instrumental in discovering new derivatization pathways. mdpi.commdpi.com The goal is to generate libraries of unique molecular scaffolds derived from this compound, which can then be screened for various biological activities.

| Starting Material | Reactant(s) | Resulting Scaffold | Significance |

| This compound | Chalcones | N-(3,5-Dichlorophenyl)pyrazoline | Access to complex, biologically active heterocyclic systems. rsc.orgmdpi.com |

| This compound | Benzaldehyde (B42025) | Hydrazone | Foundation for further derivatization and biological screening. tandfonline.com |

| This compound | Urea/Thiourea | Triazoledione | Creates derivatives with potential herbicidal and anticancer properties. |

| This compound | Not Specified | Thiatriazole | Expands the range of accessible sulfur-nitrogen heterocycles. sigmaaldrich.com |

Identification of New Biological Targets and Therapeutic Applications

Derivatives of this compound have shown promise against a spectrum of biological targets, particularly in oncology and infectious diseases. Future research will aim to identify new targets and expand the therapeutic potential of these compounds.

Anticancer Activity: Triazine-based pyrazoline and chalcone (B49325) derivatives have demonstrated significant in vitro anticancer activity against various cancer cell lines. researchgate.netmdpi.com In silico studies suggest that these compounds may act as modulators of the human thymidylate synthase enzyme. nih.gov Other potential targets for triazine derivatives include Rad6B, CK2 protein kinase, mTOR-kinase, PI3K, and various receptor tyrosine kinases like EGFR and VEGFR. rsc.orgresearchgate.netacs.org Phenyl-pyrazolone derivatives have also been developed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. mdpi.com

Antimicrobial and Antifungal Activity: Hydrazone derivatives have shown potent antifungal and anti-biofilm effects, particularly against Candida species, potentially by targeting the C-terminal domain of T6P phosphatase. tandfonline.com Thiourea derivatives are also being investigated for their antimicrobial properties. ontosight.ai The presence of chlorine atoms on the phenyl ring is believed to enhance the antimicrobial efficacy of these compounds.

Neurological Activity: Intriguingly, this compound itself was identified in the methanol (B129727) extract of Combretum micranthum and computational studies suggest it may have GABAergic functions by interacting with the GABAA receptor, indicating a potential for developing new therapeutics for mental and neurodegenerative disorders. scispace.com

The table below summarizes some of the key biological activities and potential targets for various this compound derivatives.

| Derivative Class | Therapeutic Application | Potential Biological Target(s) | Reference(s) |

| Triazine-Pyrazolines | Anticancer | Thymidylate Synthase, EGFR, VEGFR, mTOR | researchgate.netnih.govresearchgate.netacs.org |

| Hydrazones | Antifungal | C. albicans T6P Phosphatase | tandfonline.com |

| Thioureas | Antimicrobial, Antiviral, Anticancer | Various microbial and cancer cell pathways | ontosight.ai |

| Phenyl-Pyrazolones | Anticancer (Immunotherapy) | PD-L1 | mdpi.com |

| Hydrazine (B178648) (parent) | Neurological | GABAA Receptor | scispace.com |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling predictive modeling for various aspects of drug discovery and material science. researchgate.netresearchgate.net For this compound chemistry, this synergy will accelerate progress significantly.

In silico studies are already a cornerstone of modern research on these derivatives. Molecular docking is frequently used to predict the binding affinity and orientation of newly synthesized compounds within the active sites of biological targets like the GABAA receptor or thymidylate synthase. nih.govscispace.com This computational screening helps in prioritizing which derivatives to synthesize and test, saving time and resources.

Future applications of AI and ML will be more sophisticated:

Predictive Toxicology and ADME: ML models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of novel derivatives before they are even synthesized. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): AI algorithms can build complex QSAR models to correlate the structural features of this compound derivatives with their biological activities. These models can then predict the activity of virtual compounds, guiding the design of more potent molecules.

Synthesis Prediction: AI tools are being developed to predict optimal reaction conditions and even entirely new synthetic pathways, which could lead to the discovery of novel derivatization methods for this compound. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecular structures based on desired properties and a target binding site, potentially creating novel this compound-based therapeutic candidates that a human chemist might not have conceived.

The convergence of AI with chemical synthesis and biological testing will create a high-throughput discovery engine, dramatically shortening the timeline from initial concept to promising lead compound. researchgate.netresearchgate.net

Development of Advanced Spectroscopic and Analytical Techniques for this compound Analysis

Robust analytical methods are crucial for the structural elucidation and purity assessment of newly synthesized compounds. While standard techniques like NMR, IR, and mass spectrometry are routinely used, future research will benefit from the application and development of more advanced analytical technologies. rsc.orgmdpi.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques will continue to be vital for unambiguously assigning the complex structures of novel derivatives. The detailed analysis of coupling patterns, such as the AMX coupling system observed in the pyrazoline ring of certain derivatives, provides definitive proof of structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming molecular formulas and for studying reaction mechanisms and biological interactions. For example, it has been used to monitor the formation of covalent adducts between phenyl-pyrazolone derivatives and the biologically relevant aldehyde 4-hydroxynonenal (B163490) (4-HNE). mdpi.com The use of techniques to predict collision cross section (CCS) values can further aid in structural identification. uni.lu

Chromatographic Methods with Sensitive Detection: this compound can itself be used as a derivatizing agent to enable the sensitive detection of other molecules. Its reaction with the lipid peroxidation product 4-hydroxy-2-nonenal allows for subsequent analysis by gas chromatography with electron capture detection (GC-ECD), a highly sensitive technique. researchgate.net Future work could explore the development of new derivatization strategies for ultra-trace analysis using techniques like UHPLC-HRMS. mdpi.com

The development of standardized analytical protocols for new classes of this compound derivatives will be critical for ensuring the reproducibility of research findings and for advancing these compounds through the drug development pipeline.

Synergistic Research Combining Synthetic Chemistry, Biological Evaluation, and Computational Studies

The most impactful future research in this compound chemistry will undoubtedly come from a synergistic, multi-disciplinary approach. The isolated efforts of synthetic chemists, biologists, and computational scientists are powerful, but their integration creates a research cycle that is far more efficient and insightful.

This integrated workflow is exemplified by several recent studies:

Synthesis: Researchers design and execute efficient synthetic routes to create novel series of this compound derivatives, such as triazine-based pyrazolines. rsc.orgnih.gov

Biological Evaluation: These new compounds are then passed to biologists for screening against panels of cancer cell lines or microbial strains to determine their activity and cytotoxicity. mdpi.com

Computational Studies: Simultaneously, computational chemists perform molecular docking or other in silico analyses to predict how the compounds interact with their biological targets. This provides a mechanistic rationale for the observed biological activity. nih.govresearchgate.net

The results from the biological and computational arms of the research then feed back to the synthetic chemists, providing crucial information to guide the design of the next generation of compounds. For example, if a particular substituent is shown to increase activity and docking scores, future synthetic efforts will focus on derivatives incorporating that feature. This iterative cycle of design, synthesis, testing, and modeling is the hallmark of modern drug discovery and will be central to unlocking the full potential of this compound as a privileged scaffold in medicinal chemistry. nih.gov

常见问题

Q. How can computational modeling techniques like molecular docking be applied to study the bioactivity of this compound derivatives?

- Methodological Answer : Use tools like PatchDock for molecular docking simulations and PyMOL for 3D visualization. For example, dock this compound derivatives into the GABAA receptor binding site to analyze hydrogen bonding and hydrophobic interactions. Compare binding scores (e.g., atomic contact energy) with reference ligands like diazepam .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing pyrazoline derivatives with this compound?

- Methodological Answer :

- Signal Overlap : Use ¹³C-NMR to distinguish aromatic carbons from overlapping proton signals. For example, chalcone-derived pyrazolines show distinct carbonyl carbon signals (~190 ppm) .

- Diastereotopic Protons : Analyze coupling constants (e.g., ²JAM = 17.7 Hz) to confirm pyrazoline ring formation and diastereomer ratios .

Q. How does the electronic effect of substituents on phenylhydrazine derivatives influence reaction mechanisms in heterocyclic synthesis?

- Methodological Answer :

- Chlorine Substituents : Electron-withdrawing groups (e.g., 3,5-dichloro) increase electrophilicity, accelerating cyclization with chalcones. Compare reaction rates with methyl-substituted analogs (e.g., 3,5-dimethylphenylhydrazine) to assess steric vs. electronic effects .

- Mechanistic Studies : Use DFT calculations to map transition states for pyrazoline formation. Monitor intermediates via LC-MS to validate proposed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。